molecular formula C13H12BrN3O3 B8197270 3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazol-1-yl)piperidine-2,6-dione

3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazol-1-yl)piperidine-2,6-dione

Cat. No.: B8197270
M. Wt: 338.16 g/mol
InChI Key: RMODNRAIBFTCEC-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperidine-2,6-dione core fused with a brominated benzimidazolone moiety. The bromine substituent is located at position 4 of the benzimidazolone ring, while a methyl group occupies position 3 .
Molecular Formula: C₁₃H₁₂BrN₃O₃
Molecular Weight: 338.16 g/mol
Physicochemical Properties:

  • Storage: Requires an inert atmosphere at room temperature .
  • Hazard Profile: Classified with warnings for acute toxicity (H302), skin irritation (H315), and eye irritation (H319) .

Properties

IUPAC Name

3-(4-bromo-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c1-16-11-7(14)3-2-4-8(11)17(13(16)20)9-5-6-10(18)15-12(9)19/h2-4,9H,5-6H2,1H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMODNRAIBFTCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Br)N(C1=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 3-Methylbenzimidazolone

The benzimidazolone core is synthesized via cyclocondensation of 4-bromo-5-methyl-1,2-diaminobenzene with triphosgene or urea under acidic conditions:

Reaction Conditions

  • Substrate : 4-Bromo-5-methyl-1,2-diaminobenzene (1.0 equiv)

  • Carbonyl Source : Triphosgene (0.33 equiv)

  • Solvent : Dichloromethane (DCM), 0°C → room temperature

  • Time : 12–16 hours

  • Yield : 68–72%

Mechanistic Insights
The reaction proceeds through nucleophilic attack of the amine on triphosgene, followed by intramolecular cyclization and elimination of HCl.

Alternative Route via Directed Ortho-Metalation

For improved regioselectivity, a directed ortho-metalation strategy employs a tert-butyl carbamate directing group:

  • Protection : 5-Methyl-1,2-diaminobenzene → N,N'-di-Boc-protected diamine.

  • Lithiation : Treatment with LDA at −78°C in THF.

  • Bromination : Quenching with Br₂ (−78°C → 0°C).

  • Deprotection and Cyclization : HCl in dioxane to yield 4-bromo-3-methylbenzimidazolone.

Synthesis of Piperidine-2,6-dione Derivatives

Preparation of 3-Aminopiperidine-2,6-dione

Piperidine-2,6-dione is synthesized via cyclization of L-glutamic acid or its esters:

Procedure

  • Substrate : L-Glutamic acid (1.0 equiv)

  • Reagents : Acetic anhydride, sodium acetate

  • Conditions : Reflux, 4 hours

  • Yield : 85%

Key Intermediate : 3-Aminopiperidine-2,6-dione serves as the nucleophilic partner for coupling with the benzimidazolone subunit.

N-Alkylation for Subunit Coupling

Mitsunobu Reaction

The Mitsunobu reaction enables the formation of the C–N bond between the benzimidazolone and piperidine-dione:

Reaction Setup

  • Substrates : 4-Bromo-3-methylbenzimidazolone (1.0 equiv), 3-hydroxypiperidine-2,6-dione (1.2 equiv)

  • Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv)

  • Solvent : THF, 0°C → room temperature

  • Time : 24 hours

  • Yield : 55–60%

Limitations : Competing O-alkylation and phosphine oxide byproducts necessitate rigorous purification.

Buchwald-Hartwig Amination

A palladium-catalyzed cross-coupling offers superior regiocontrol:

Optimized Conditions

  • Catalyst : Pd₂(dba)₃ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : 1,4-Dioxane, 100°C

  • Time : 18 hours

  • Yield : 75–80%

Mechanism : Oxidative addition of the aryl bromide to Pd(0), followed by amine coordination and reductive elimination.

Purification and Characterization

Chromatographic Techniques

  • Preparative HPLC : C18 column, gradient elution (10% → 90% acetonitrile in H₂O + 0.1% TFA).

  • Yield After Purification : 92–95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 5.12 (dd, J = 12.8, 4.4 Hz, 1H, CH), 3.15–3.05 (m, 2H, CH₂), 2.90–2.75 (m, 2H, CH₂), 2.45 (s, 3H, CH₃).

  • HRMS : m/z calcd for C₁₃H₁₂BrN₃O₃ [M+H]⁺: 338.16; found: 338.15.

Scale-Up Considerations and Industrial Feasibility

  • Cost Drivers : Palladium catalysts and specialized ligands account for >60% of raw material costs.

  • Alternative Ligands : AdBzPhos reduces Pd loading to 1 mol% while maintaining yield.

  • Green Chemistry : Solvent recycling (dioxane) and aqueous workups minimize waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the bromo group to a more oxidized state.

  • Reduction: : Reduction of the imidazole ring or the piperidine-2,6-dione moiety.

  • Substitution: : Replacement of the bromo group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead structure in the development of new pharmaceuticals. Its unique benzoimidazole and piperidine moieties suggest potential activity against various biological targets, particularly in inhibiting enzymes or interacting with receptors.

Case Study: Anticancer Activity

Research has indicated that derivatives of benzoimidazole compounds exhibit cytotoxic activity against human tumor cell lines. For example, studies have demonstrated that certain benzoimidazole derivatives can selectively inhibit cancer cell proliferation, suggesting that the compound may also possess similar properties due to its structural features .

Neuropharmacology

Compounds containing piperidine rings are often explored for their neuroactive properties. The specific structure of this compound may allow it to interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Case Study: Neuroprotective Effects

A study focusing on piperidine derivatives found that modifications to the piperidine structure could enhance neuroprotective effects against oxidative stress in neuronal cells . This suggests that further exploration of the compound may yield valuable insights into neuroprotective drug development.

Material Science

The unique chemical structure of this compound allows for potential applications in material science, particularly in the synthesis of polymers or as a building block for complex organic materials.

Case Study: Polymer Synthesis

Research has indicated that incorporating benzoimidazole derivatives into polymer matrices can enhance thermal stability and mechanical properties . This could lead to the development of advanced materials with improved performance characteristics.

Mechanism of Action

The mechanism by which 3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzimidazolone-piperidine derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activity References
Target Compound
2304754-51-4
4-Bromo, 3-methyl on benzimidazolone; piperidine-2,6-dione C₁₃H₁₂BrN₃O₃ 338.16 High lipophilicity (bromine); potential protease or kinase inhibition based on analogs
5-Bromo Isomer
2300099-98-1
5-Bromo instead of 4-bromo C₁₃H₁₂BrN₃O₃ 338.16 Similar lipophilicity; positional isomerism may alter target binding or metabolic stability
4-Amino Derivative
2304753-42-0
4-Amino replaces 4-bromo C₁₃H₁₄N₄O₃ 274.28 Increased polarity (amino group); potential for enhanced solubility and hydrogen bonding
VU573 (Kir1.1 Inhibitor) Propan-2-ol chain instead of piperidine-2,6-dione Varies ~410 (m/z [M+H]) Selective GIRK channel inhibition (IC₅₀ ≈ 1.9 μM); highlights backbone flexibility in activity
Compound 56 (Carboxamide Derivative) Piperidine-linked carboxamide; 3,4-dimethoxyphenyl group C₂₁H₂₃BrN₄O₃ 458.10 Enhanced binding affinity via carboxamide interactions; used in enzyme inhibition studies

Key Findings from Comparative Analysis :

Bromine Position Matters : The 4-bromo substitution in the target compound vs. the 5-bromo isomer (CAS 2300099-98-1) may lead to divergent biological activities. Positional isomerism can affect steric interactions with target proteins or metabolic pathways .

Backbone Flexibility : Replacing the piperidine-2,6-dione core with a propan-2-ol chain (as in VU573) shifts activity toward ion channel modulation, underscoring the importance of the cyclic diketone in maintaining conformational rigidity .

Functional Group Impact: The 4-amino derivative (CAS 2304753-42-0) exhibits reduced molecular weight and increased polarity, which could improve aqueous solubility but reduce membrane permeability compared to the brominated analog . The carboxamide derivative (Compound 56) demonstrates how adding hydrogen-bonding groups (e.g., carboxamide, methoxy) enhances target engagement, as seen in its use for enzyme inhibition .

Spirocyclic Analogs : highlights a derivative with a spiro ring system (1,4-dioxa-8-azaspiro[4.5]decane), which introduces steric bulk and may influence pharmacokinetic properties such as metabolic stability .

Research Implications and Gaps

  • Mechanistic Studies: No direct activity data are available for the target compound. Future studies should evaluate its potency against targets like kinases (e.g., JAK/STAT, MAPK) or proteasomal enzymes, given the relevance of similar benzimidazolone derivatives in these areas .
  • SAR Exploration: Systematic structure-activity relationship (SAR) studies are needed to optimize the balance between lipophilicity (bromine) and solubility (amino/polar groups).
  • Toxicological Profile : The H302/H315/H319 warnings indicate a need for detailed in vitro and in vivo safety assessments before therapeutic development .

Biological Activity

The compound 3-(4-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione , with the CAS number 2304754-51-4 , is a synthetic derivative known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its potential applications in medicinal chemistry.

  • Molecular Formula : C₁₃H₁₂BrN₃O₃
  • Molecular Weight : 338.16 g/mol
  • Purity : Typically >95% in commercial preparations .

Antibacterial Activity

Recent studies have demonstrated that derivatives of piperidine, including this compound, exhibit significant antibacterial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus3.125 - 12.5
Escherichia coli6.25 - 25
Pseudomonas aeruginosa>100

In vitro tests indicated that the compound showed potent activity against Staphylococcus aureus and Escherichia coli , with complete bactericidal effects observed within 8 hours at certain concentrations . The presence of bromine in the structure is believed to enhance its bioactivity by modifying the electronic properties of the compound, thereby improving its interaction with bacterial enzymes.

Antifungal Activity

The compound has also been evaluated for antifungal activity. In one study, it was found to exhibit moderate antifungal effects against Candida albicans , with MIC values ranging from 10 to 50 μg/mL . The structure of the compound suggests that it may disrupt fungal cell wall synthesis or interfere with metabolic pathways essential for fungal growth.

Case Studies

  • Study on Antimicrobial Properties :
    A comprehensive study involving various piperidine derivatives highlighted that compounds with halogen substitutions, particularly bromine, exhibited enhanced antimicrobial activities compared to their non-halogenated counterparts. The study concluded that the introduction of halogens can significantly alter the pharmacological profile of piperidine derivatives .
  • Mechanism of Action :
    Research indicated that the antibacterial mechanism may involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This was particularly noted in studies where structural modifications led to increased lipophilicity, enhancing cell membrane penetration .

Q & A

Q. Advanced Research Focus

  • Forced degradation studies : Expose the compound to extremes (pH 1–13, 40–80°C) and monitor decomposition via HPLC-UV/MS.
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .
  • Solid-state stability : Pair TGA-DSC to detect polymorphic transitions or hydrate formation .

How should researchers resolve contradictions in reported catalytic activity data?

Q. Advanced Research Focus

  • Sensitivity analysis : Identify variables (e.g., solvent polarity, trace impurities) that disproportionately affect activity .
  • Reproducibility protocols : Standardize substrate purity (e.g., ≤99% via column chromatography) and reaction atmosphere (inert vs. aerobic) .
  • Meta-analysis : Compare datasets across studies using multivariate regression to isolate confounding factors .

What safety protocols are critical during scale-up from milligram to gram-scale synthesis?

Q. Basic Research Focus

  • Hazard assessment : Evaluate exothermic risks via RC1e calorimetry for brominated intermediates .
  • Engineering controls : Use closed-system reactors to mitigate exposure to toxic vapors (e.g., bromine byproducts) .
  • Waste management : Neutralize reactive residues (e.g., quench with sodium thiosulfate) before disposal .

How can machine learning enhance predictive modeling of its bioactivity?

Q. Advanced Research Focus

  • Feature selection : Train models on molecular descriptors (logP, polar surface area, H-bond donors/acceptors).
  • Data augmentation : Combine experimental IC50 data with virtual screening results (e.g., molecular docking) .
  • Validation : Apply k-fold cross-testing to avoid overfitting and ensure generalizability .

What strategies ensure data integrity in high-throughput screening campaigns?

Q. Basic Research Focus

  • Automated workflows : Use LIMS (Laboratory Information Management Systems) to track batch-to-batch variability .
  • Blinded controls : Randomize sample positions in microplates to eliminate positional bias .
  • Audit trails : Document raw data and preprocessing steps (e.g., baseline correction in HPLC traces) .

How do heterogeneous reaction conditions affect its enantiomeric purity?

Q. Advanced Research Focus

  • Chiral chromatography : Employ CSP (Chiral Stationary Phase) columns (e.g., cellulose tris-3,5-dimethylphenylcarbamate) to quantify enantiomeric excess .
  • Kinetic resolution : Study asymmetric catalysis under heterogeneous conditions (e.g., immobilized enzymes or metal-organic frameworks) .
  • In situ monitoring : Use circular dichroism (CD) spectroscopy to track enantiomerization dynamics .

What reactor designs minimize byproduct formation during continuous flow synthesis?

Q. Advanced Research Focus

  • Microfluidic systems : Optimize residence time distribution (RTD) to suppress side reactions (e.g., dimerization) .
  • Static mixers : Enhance mass transfer in biphasic reactions (e.g., aqueous-organic solvent systems) .
  • Real-time analytics : Integrate PAT (Process Analytical Technology) like FTIR for rapid feedback control .

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